molecular formula C11H13FO2S B7973585 3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol

3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol

Cat. No.: B7973585
M. Wt: 228.28 g/mol
InChI Key: VLPUHSAFUBQSHT-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a 5-fluoro-2-methoxyphenyl group. Its molecular formula is C₁₀H₁₁FO₃S, with a calculated molecular weight of 242.26 g/mol. Thiolane derivatives are of interest in medicinal chemistry due to sulfur's role in modulating lipophilicity and metabolic stability. The compound’s synthesis likely involves functionalization of the thiolan-3-ol core via reactions such as the Mitsunobu protocol, which is effective for introducing aryl groups to alcohols .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPUHSAFUBQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Features
3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol C₁₀H₁₁FO₃S 242.26 5-Fluoro-2-methoxy Thiolane (5-membered) Sulfur atom enhances lipophilicity
3-(5-Fluoro-2-methylphenyl)thiolan-3-ol C₁₀H₁₁FOS 198.26 5-Fluoro-2-methyl Thiolane Methyl group reduces polarity vs. methoxy
3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol C₁₀H₁₂FNO₂ 213.21 5-Fluoro-2-methoxy Azetidine (4-membered) Nitrogen introduces hydrogen-bonding potential

Key Differences and Implications

Heterocycle Core
  • Thiolane vs. Azetidine: The 5-membered thiolane ring (C₄H₈S) in the target compound reduces ring strain compared to 4-membered azetidine (C₃H₆N). Sulfur in thiolane increases lipophilicity (logP ~2.5 estimated), whereas azetidine’s nitrogen may lower logP (~1.8), influencing membrane permeability and bioavailability.
Substituent Effects
  • Methoxy vs. Methyl :
    • The methoxy group (-OMe) in the target compound is electron-donating, enhancing resonance stabilization of the aryl ring. This contrasts with the methyl group (-CH₃), which exerts weaker electronic effects but improves metabolic stability by resisting oxidative degradation .
    • Fluorine at the 5-position is conserved across analogs, contributing to enhanced bioavailability and resistance to cytochrome P450-mediated metabolism.

Pharmacological and Chemical Relevance

While specific pharmacological data for this compound are unavailable in the provided evidence, insights can be extrapolated:

  • Thiolane vs. Azetidine : Sulfur’s larger atomic radius and lower electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas azetidine’s rigidity and hydrogen-bonding capacity could favor GPCR targets.

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